1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride
Description
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a tertiary amine compound featuring a phenoxy core substituted with isopropyl and methyl groups at the 2- and 5-positions, respectively. The morpholine ring is linked via a propanolamine chain, with the hydrochloride salt enhancing solubility and stability. This compound is structurally related to β-blockers and adrenergic agents, where the morpholine moiety may influence pharmacokinetics by modulating lipophilicity and hydrogen-bonding capacity . Synonyms include 1-(Carvacryloxy)-3-(isopropylamino)-2-propanol hydrochloride and AC1L4MYI, with a molecular formula of C₁₆H₂₄ClNO₃ (MW: 313.82 based on analogs in ). Its synthesis and pharmacological applications are under exploration, particularly in cardiovascular and neurological research .
Properties
IUPAC Name |
1-(5-methyl-2-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-13(2)16-5-4-14(3)10-17(16)21-12-15(19)11-18-6-8-20-9-7-18;/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOYFDQCJRJUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with morpholine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Structural Analysis and Reactivity Predictions
The compound consists of:
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Phenoxy core : 2-Isopropyl-5-methylphenol (derived from thymol analogs ).
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Propanolamine backbone : Common in β-blockers (e.g., propranolol).
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Morpholine substituent : A six-membered amine-containing heterocycle.
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Hydrochloride salt : Enhances solubility and stability.
Key reactive sites include:
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Secondary alcohol (–OH) : Prone to esterification, oxidation, or substitution.
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Morpholine ring : Susceptible to ring-opening under acidic/basic conditions.
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Aromatic ether linkage : Potential cleavage via strong acids/bases.
Esterification of the Alcohol Group
The secondary alcohol may react with acyl chlorides or anhydrides to form esters. For example:
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Conditions : Pyridine catalyst, reflux in anhydrous solvent.
Oxidation of the Alcohol
The alcohol group could oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄, CrO₃):
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Outcome : Loss of β-blocker activity due to structural alteration.
Morpholine Ring Opening
In acidic conditions (e.g., HCl), the morpholine ring may hydrolyze:
Potential Stability Concerns
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Thermal Degradation : Heating above 150°C may decompose the hydrochloride salt into volatile byproducts (e.g., HCl gas).
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Photodegradation : The aromatic system could undergo photooxidation, forming quinone-like structures .
Synthetic Routes (Inferred from Analogous Compounds)
While no direct synthesis is documented, plausible steps include:
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Nucleophilic Substitution :
React 2-isopropyl-5-methylphenol with epichlorohydrin to form the epoxide intermediate . -
Amine Opening of Epoxide :
Treat with morpholine to yield the propanolamine backbone. -
Salt Formation :
Crystallize with HCl to form the hydrochloride salt .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Expected Product | Biological Impact |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | Acetylated β-blocker prodrug | Enhanced lipophilicity |
| Oxidation | CrO₃ in H₂SO₄ | Ketone derivative | Loss of β-blocker activity |
| Acid Hydrolysis | 6M HCl, reflux | Diethanolamine + phenolic byproducts | Reduced receptor affinity |
| Photodegradation | UV light (254 nm) | Quinone-like oxidized species | Potential toxicity |
Research Gaps and Recommendations
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Experimental Validation : No peer-reviewed studies on this compound exist in the provided sources. Priority should be given to:
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Stability studies under varying pH/temperature.
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Metabolic profiling (e.g., cytochrome P450 interactions).
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Theoretical Modeling : Use DFT calculations to predict reaction energetics and degradation pathways.
Scientific Research Applications
Pharmacological Applications
- Neuropharmacology : Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's structural similarity to known neuroprotective agents suggests it could influence pathways involved in oxidative stress and neuroinflammation .
- Antidepressant Activity : Preliminary studies have indicated that the compound may possess antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine levels in the brain. This aligns with ongoing research into the kynurenine pathway, which is implicated in mood regulation and psychiatric disorders .
- Cancer Research : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in malignant cells, making it a candidate for further exploration in oncology .
Biochemical Applications
- Enzyme Modulation : Studies have shown that 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride can act as an inhibitor of specific enzymes involved in metabolic pathways. This property is particularly relevant in drug design where enzyme inhibition can lead to therapeutic benefits in metabolic disorders .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which could be beneficial in reducing oxidative stress-related damage in various biological systems. This property is critical for applications aimed at protecting cellular integrity under pathological conditions .
Materials Science Applications
- Polymer Chemistry : The compound is being explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique chemical structure allows it to interact favorably with polymer matrices, improving overall material performance .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 3-morpholinopropan-2-ol hydrochloride backbone but differ in phenoxy substituents, leading to variations in physicochemical and biological properties. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Molecular weight inferred from structurally similar compound in .
†Calculated from formula in . ‡,§Calculated based on substituent atomic weights.
Key Findings from Comparative Studies
Chloro-substituted derivatives (e.g., 4-chloro-3-methylphenoxy) exhibit greater stability under oxidative conditions due to electron-withdrawing effects .
NMR Spectral Shifts and Reactivity: Comparative NMR studies () reveal that substituents alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), corresponding to the phenoxy and morpholine environments. For instance, electron-donating groups (e.g., methoxy) upfield-shift adjacent protons, while bulky substituents (isopropyl) cause steric deshielding .
Biological Activity: The benzyl-imino-benzimidazol analog () shows potent kinase inhibition (m/z = 367 [M+H]), suggesting that heterocyclic substitutions enhance target binding compared to phenolic analogs . 2,4-Dimethylphenoxy derivatives () are discontinued in commercial catalogs, possibly due to reduced efficacy in preclinical models .
Lumping Strategy Implications: Compounds with similar core structures (e.g., morpholinopropanol hydrochlorides) may be "lumped" in pharmacokinetic models, as their shared backbone predicts analogous absorption and metabolism .
Biological Activity
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic compound with significant potential in pharmacological applications. This article will explore its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
- Molecular Formula : C16H28ClNO2
- Molecular Weight : 301.85 g/mol
- CAS Number : 5790-40-9
The compound features a morpholinopropanol structure, which is known for its capability to interact with various biological targets.
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride exhibits several biological activities that can be categorized as follows:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown effectiveness against various bacterial strains, particularly those forming biofilms. This suggests potential applications in treating infections resistant to conventional antibiotics .
- Anti-inflammatory Effects : Research has indicated that related compounds may inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Therapeutic Applications
The compound's biological activities suggest several therapeutic applications:
- Antibiotic Development : Given its potential antimicrobial properties, it could be developed into a novel antibiotic agent.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for conditions like arthritis or other inflammatory disorders.
Case Studies and Research Findings
A systematic exploration of related compounds has yielded promising results:
- Study on Biofilm Inhibition : A study screened various flavonoids for their ability to inhibit biofilm formation. Although the specific compound was not tested, the structural similarities suggest that 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride could exhibit similar bioactivity .
- Pharmacokinetics and Toxicology : Toxicological assessments indicate that compounds with similar morpholino structures have manageable safety profiles when administered at therapeutic doses. However, further research is required to establish the safety and efficacy of this specific compound in clinical settings .
Comparative Biological Activity of Related Compounds
Safety Profile Overview
| Parameter | Value |
|---|---|
| Acute Toxicity | Moderate |
| Skin Irritation | Yes |
| Eye Irritation | Yes |
| Chronic Toxicity | Low |
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step process:
Intermediate Preparation : Synthesize 2-isopropyl-5-methylphenol via alkylation or Friedel-Crafts alkylation of a suitable aromatic precursor.
Etherification : React the phenol intermediate with epichlorohydrin under basic conditions (e.g., NaOH) to form the glycidyl ether derivative.
Amination : Introduce morpholine via nucleophilic ring-opening of the epoxide under controlled pH (7–9) and temperature (40–60°C).
Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Critical Parameters : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .
Basic: How can the purity and structural identity of this compound be validated?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Spectroscopy : Confirm structure via - and -NMR (e.g., δ ~3.5–4.5 ppm for morpholine protons, δ ~1.2 ppm for isopropyl groups) and FT-IR (O-H stretch at ~3200 cm, morpholine C-N at ~1100 cm).
- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 301.86 [M-Cl] .
Advanced: How can conflicting biological activity data for this compound be resolved?
Methodological Answer:
Contradictions in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For receptor studies, use radioligand binding assays with controls for non-specific binding.
- Solubility Issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify solubility in assay buffers via dynamic light scattering.
- Metabolic Interference : Perform stability studies (e.g., LC-MS/MS) to detect degradation products in biological matrices.
Case Study : In cardiovascular research, discrepancies in β-adrenergic receptor modulation were resolved by correlating in vitro binding affinity (IC) with functional cAMP assays .
Advanced: What strategies optimize reaction yields during morpholine ring incorporation?
Methodological Answer:
Low yields during the epoxide ring-opening step often stem from:
- Steric Hindrance : Use a polar aprotic solvent (e.g., DMF) to enhance nucleophilicity of morpholine.
- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation.
- Catalysis : Add a catalytic amount of KI (0.5–1 mol%) to accelerate ring-opening.
Validation : Monitor reaction kinetics via -NMR (if fluorinated analogs are used) or inline FTIR for real-time epoxide conversion tracking .
Advanced: How does the stereochemistry of the morpholine moiety influence biological activity?
Methodological Answer:
- Stereoisomer Synthesis : Prepare enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis during epoxide formation.
- Activity Profiling : Compare IC values in enzyme inhibition assays (e.g., PDE inhibitors) or receptor binding (e.g., serotonin transporters).
Example : (R)-Morpholinopropanol derivatives showed 10-fold higher affinity for dopamine D receptors than (S)-isomers in neuropharmacological studies .
Advanced: What computational methods predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Modeling : Use SwissADME or pkCSM to estimate logP (predicted ~2.8), solubility (LogS ~-3.5), and blood-brain barrier penetration.
- Docking Studies : Perform molecular docking (AutoDock Vina) with target proteins (e.g., COX-2, PDB ID 5KIR) to identify key interactions (H-bonds with morpholine oxygen, hydrophobic contacts with isopropyl groups).
Validation : Correlate predictions with in vitro Caco-2 permeability assays and microsomal stability data .
Basic: What are the key applications in medicinal chemistry research?
Methodological Answer:
- Lead Optimization : Modify the isopropyl/methyl substituents to enhance metabolic stability or selectivity.
- Prodrug Design : Conjugate the hydroxyl group with ester prodrug moieties (e.g., acetyl) to improve oral bioavailability.
- Target Validation : Use radiolabeled -analogs for PET imaging in neurological disease models .
Advanced: How to address oxidative degradation during long-term storage?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze by UPLC-MS.
- Formulation : Store lyophilized powder under argon at -20°C. For solutions, add antioxidants (0.01% BHT) and buffer to pH 4–5.
- Degradation Pathways : Identify primary oxidation products (e.g., ketone derivatives) via HRMS and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
